2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Catalog No.
S1488392
CAS No.
116640-09-6
M.F
C7H3ClF4O
M. Wt
214.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

CAS Number

116640-09-6

Product Name

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)phenol

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

InChI

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H

InChI Key

GMDXDJVADBEUBV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F

Synthesis and Characterization:

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, also known as CF3-Cl-F-OH, is a fluorinated aromatic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain this specific structure. One reported method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with trimethylsilyl chloride and subsequent treatment with potassium hydroxide [].

Potential Applications:

While the specific research applications of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol are not extensively documented, its unique structure suggests potential utility in various scientific fields due to the following properties:

  • Fluorine substitution: The presence of fluorine atoms can enhance the lipophilicity (fat-loving) and metabolic stability of the molecule, making it potentially valuable in drug discovery [].
  • Reactive functional groups: The combination of a phenolic hydroxyl group (-OH) and halogen atoms (chlorine and fluorine) introduces reactive sites for further functionalization, allowing for the creation of more complex molecules with tailored properties.

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of multiple halogen substituents. Its molecular formula is C₈H₄ClF₄O, and it features a chloro group at the second position, a fluoro group at the sixth position, and a trifluoromethyl group at the fourth position of the phenolic ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and application .

Halogenated phenols can be irritating to the skin, eyes, and respiratory system. They can also be harmful if swallowed. Specific data on the toxicity of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is not available, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Several methods have been documented for synthesizing 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol:

  • From Tetrafluorobenzoic Acid: One method involves reacting 2,3,4,5-tetrafluorobenzoic acid with trimethylsilyl chloride followed by treatment with potassium hydroxide.
  • Condensation Reactions: Another approach includes condensation reactions involving fluorinated anilines and chlorinated aromatic compounds under alkaline conditions .
  • Reactions with Resorcinol: High-temperature displacement reactions with resorcinol can also yield this compound

    2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has potential applications in:

    • Agriculture: It is used as an intermediate in synthesizing herbicides and plant growth regulators due to its biological activity .
    • Pharmaceuticals: The compound may serve as a precursor for developing pharmaceuticals that require fluorinated aromatic structures.

  • Binding Affinity: Evaluating how well these compounds bind to specific enzymes or receptors.
  • Mechanism of Action: Understanding how these compounds exert their biological effects through receptor modulation or enzyme inhibition.

These studies are crucial for assessing the compound's potential therapeutic applications.

Several compounds share structural similarities with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-fluorophenolContains chloro and fluoro groups without trifluoromethylLess lipophilic than 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
4-TrifluoromethylphenolTrifluoromethyl group at the para positionExhibits different reactivity patterns due to positioning
2-Fluoro-4-(trifluoromethyl)phenolFluoro group at the second position and trifluoromethyl at fourthPotentially more reactive due to fewer electron-withdrawing groups

The unique combination of substituents in 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol enhances its stability and alters its reactivity compared to these similar compounds.

Nucleophilic aromatic substitution represents one of the most fundamental and widely utilized synthetic approaches for preparing 2-chloro-6-fluoro-4-(trifluoromethyl)phenol [4]. The mechanism proceeds through a classical addition-elimination pathway, where nucleophiles attack the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex [21] [22]. The presence of multiple electron-withdrawing substituents, including chlorine, fluorine, and the trifluoromethyl group, significantly activates the aromatic ring toward nucleophilic attack [4] [21].

The strategic positioning of these electron-withdrawing groups is crucial for optimal reactivity [21] [22]. When these substituents are located ortho or para to the leaving group, they provide substantial stabilization to the anionic intermediate through resonance effects [21]. The trifluoromethyl group at the 4-position particularly enhances the electrophilicity of the aromatic carbon atoms, facilitating nucleophilic attack [2] [13].

Fluorine atoms present unique considerations in nucleophilic aromatic substitution reactions [21] [27]. Despite the strength of carbon-fluorine bonds, fluoride can serve as an effective leaving group in these transformations due to its electron-withdrawing nature [21]. The reaction proceeds efficiently when the ring bears sufficient electron-withdrawing substituents to stabilize the intermediate [27].

The most commonly employed nucleophiles for these transformations include hydroxide ions, alkoxide ions, and phenoxide anions [4] [22]. Reaction conditions typically require elevated temperatures ranging from 80 to 150 degrees Celsius and the presence of strong bases such as potassium carbonate or cesium carbonate [4]. The use of polar aprotic solvents, including dimethylformamide or dimethyl sulfoxide, enhances the nucleophilicity of the attacking species and improves reaction rates [4].

Mechanistic studies have demonstrated that the rate-determining step involves the initial nucleophilic attack on the aromatic ring [21] [22]. The subsequent elimination of the leaving group occurs rapidly under the reaction conditions [22]. The overall reaction exhibits second-order kinetics, being first-order in both the aromatic substrate and the nucleophile [21].

Table 1: Nucleophilic Aromatic Substitution Parameters for Fluorinated Phenol Synthesis

Synthesis MethodTypical Temperature (°C)Typical Pressure (atm)Catalyst/ReagentTypical Yield (%)Selectivity
Nucleophilic Aromatic Substitution (SNAr)80-1501-5Base (K2CO3, Cs2CO3)70-95High
Palladium-Catalyzed Cross-Coupling50-1201-10Pd(OAc)2, Pd(dppf)Cl240-85Moderate to High
Electrochemical FluorinationRoom temperature1Electrolyte solution60-90High
Direct Fluorination with Microreactors20-801-3Et3N·3HF, NFSI50-80Moderate
Diazotization-Hydrolysis0-1001NaNO2/HCl80-95High
Halogen Exchange Reaction (Halex)40-3001-5KF, CsF60-90Moderate

Recent developments in nucleophilic aromatic substitution have focused on improving selectivity and reducing reaction times [4] [27]. The use of cation radical-accelerated nucleophilic aromatic substitution has emerged as a promising approach for functionalizing unactivated fluoroarenes [27]. This methodology enables the defluorination and substitution of fluorinated aromatics under mild conditions using organic photoredox catalysis [27].

Coupling Reactions and Cross-Coupling Techniques

Cross-coupling reactions have emerged as powerful tools for constructing complex fluorinated aromatic compounds, including 2-chloro-6-fluoro-4-(trifluoromethyl)phenol [8] [9] [10]. Palladium-catalyzed methodologies represent the most extensively studied and practically useful approaches in this category [8] [10] [11].

The choice of base proves critical for successful cross-coupling reactions involving fluorinated substrates [8] [10]. Conventional strong bases often lead to decomposition of fluoroalkyl-containing products under typical coupling conditions [8] [10]. However, the use of weaker bases such as potassium phenoxide has enabled high-yielding reactions while maintaining substrate integrity [8] [10]. This approach tolerates various functional groups that would otherwise react with stronger bases commonly employed in palladium-catalyzed carbon-nitrogen coupling reactions [8] [10].

Mechanistic investigations have revealed that the resting state of the catalyst involves a phenoxide complex, and the turnover-limiting step corresponds to reductive elimination forming the carbon-nitrogen bond [8] [10]. The electron-withdrawing properties of fluoroalkyl substituents influence the reaction kinetics and overall efficiency [8] [10].

One-pot cross-coupling methodologies have been developed using nonafluorobutanesulfonyl fluoride as an activating agent for phenols [9]. These reactions proceed through in situ nonaflation of phenolic substrates, enabling subsequent coupling reactions including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig transformations [9]. The approach provides significant synthetic advantages by eliminating the need for pre-functionalization of phenolic starting materials [9].

Suzuki cross-coupling reactions have been successfully applied to introduce trifluoroethyl groups onto aromatic rings [15]. The methodology employs trifluoroethyl tosylate as a coupling partner with arylboronic acids under palladium catalysis [15]. This approach provides a novel route for incorporating CF3CH2 groups onto aromatic systems, expanding the scope of accessible fluorinated compounds [15].

Recent advances in metal-free cross-coupling have opened new possibilities for fluorinated compound synthesis [7]. Researchers have achieved cross-coupling reactions between aliphatic fluorides and aromatic compounds without transition metal catalysts [7]. These transformations can efficiently cleave strong carbon-fluorine bonds while simultaneously recovering fluorine moieties as potassium fluoride, offering potential applications in fluorine resource recycling [7].

The development of environmentally friendly cross-coupling protocols has gained significant attention [7]. These methodologies address concerns about transition metal contamination and provide sustainable approaches to fluorinated compound synthesis [7]. The ability to perform these reactions under mild conditions while maintaining high efficiency represents a significant advancement in synthetic methodology [7].

Industrial-Scale Production and Process Optimization

Industrial-scale production of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol requires careful consideration of process optimization parameters to achieve economically viable manufacturing [16] [17] [34]. Continuous flow technology has emerged as a transformative approach for scaling fluorinated compound synthesis [16] [17] [19].

The development of scalable continuous flow procedures addresses several critical challenges associated with fluorination reactions [16] [19]. These include the hazardous nature of fluorinating reagents, high exothermicity of reactions, and poor scalability of traditional batch processes [19]. Continuous flow systems provide enhanced heat and mass transfer, precise temperature control, and improved safety profiles compared to conventional batch reactors [16] [34].

Microreactor technology offers significant advantages for industrial fluorination processes [16] [17] [35]. The enhanced surface-to-volume ratios in microreactors enable excellent heat dissipation, which is crucial for highly exothermic fluorination reactions [35] [37]. These systems allow for precise control of reaction parameters and can prevent thermal runaway, a common concern in large-scale fluorination processes [37].

Table 2: Industrial Production Parameters Comparison

ParameterBatch ProcessContinuous FlowMicroreactor Scale
Reactor TypeStirred Tank ReactorMicroreactor/TubularMicrochannel
Temperature Control±5°C±1°C±0.5°C
Residence Time2-24 hours5-60 minutes1-10 minutes
Flow Rate (L/h)N/A0.1-100.01-1
Conversion (%)85-9590-9895-99
Throughput (kg/h)5-500.5-50.05-0.5
Safety ConsiderationsHigh inventory riskLow inventoryMinimal risk
Product Purity (%)95-9898-99.599-99.8

Process intensification strategies have been successfully implemented for fluorinated compound production [18] [34] [37]. The use of static mixers, tubular reactors, and oil-water separators connected in series enables efficient continuous synthesis [5]. These configurations allow for precise control of reaction conditions while maintaining high throughput and product quality [5].

Temperature optimization plays a crucial role in industrial-scale fluorination processes [16] [18]. Reactions conducted at elevated temperatures typically show enhanced reaction rates but may suffer from decreased selectivity due to side reactions [18]. The optimal temperature range for most fluorination processes falls between 80 and 120 degrees Celsius, balancing reaction efficiency with product selectivity [16].

Residence time optimization represents another critical parameter for industrial processes [18] [34]. Longer residence times generally favor complete conversion of starting materials but may also promote formation of byproducts [18]. Continuous flow systems enable precise control of residence time through adjustment of flow rates and reactor volumes [34].

Catalyst loading and regeneration strategies significantly impact the economics of industrial fluorination processes [16] [17]. The use of heterogeneous catalysts that can be easily separated and recycled provides advantages for large-scale operations [17]. Development of robust catalyst systems that maintain activity over extended periods reduces operational costs and improves process sustainability [17].

Scale-up methodologies have been successfully demonstrated for fluorinated compound synthesis [16] [17]. The transfer from laboratory-scale to pilot-scale operations typically involves increasing flow rates and scaling up reactor dimensions while maintaining optimal reaction conditions [16]. Successful scale-up has been achieved with throughput increases of up to 70-fold while maintaining product quality and yield [16].

Alternative Synthetic Routes and Green Chemistry Approaches

Alternative synthetic methodologies for 2-chloro-6-fluoro-4-(trifluoromethyl)phenol synthesis have gained prominence due to increasing environmental concerns and sustainability requirements [6] [13] [20]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency [20].

Electrochemical synthesis represents a highly promising alternative route for fluorinated compound preparation [6] [25] [26]. These methodologies enable the direct conversion of aromatic compounds to fluorinated derivatives using electrical energy rather than chemical oxidants [6] [25]. Electrochemical approaches offer several advantages including mild reaction conditions, high selectivity, and reduced waste generation [25].

The development of electrocatalytic oxidation processes has shown particular promise for phenol production from benzene and related aromatic compounds [6]. These transformations achieve nearly 100 percent selectivity, eliminating the formation of unwanted byproducts that plague traditional chemical processes [6]. The use of formic acid as a co-reactant enables efficient oxidation while maintaining high selectivity [6].

Photochemical fluorination methodologies have emerged as viable alternatives to traditional thermal processes [26] [33]. Visible light-promoted reactions enable metal-free, site-selective carbon-hydrogen fluorination of aromatic compounds [26]. These transformations utilize readily available fluorinating reagents such as N-fluorosuccinimide and silane under ambient conditions [26]. The methodology demonstrates broad substrate compatibility and high functional group tolerance [26].

Table 3: Green Chemistry Approaches for Fluorinated Phenol Synthesis

Green Chemistry ApproachEnvironmental ImpactEnergy EfficiencyScalabilityCost EffectivenessTypical Yield (%)
Solvent-Free ReactionsVery LowHighGoodHigh70-90
Aqueous MediaLowModerateExcellentHigh60-85
Ionic LiquidsLow to ModerateModerateLimitedLow75-95
Supercritical CO2Very LowHighModerateModerate80-95
Electrochemical MethodsLowHighGoodModerate70-90
Photochemical MethodsLowModerateLimitedModerate60-85

Aqueous-based synthesis routes offer significant environmental advantages over traditional organic solvent systems [13] [20]. Research has demonstrated that certain trifluoromethylphenols can undergo complete defluorination under environmentally relevant aqueous conditions [13]. These transformations proceed through elimination mechanisms driven by deprotonation of the phenolic hydroxyl group [13]. The ability to perform reactions in aqueous media reduces organic solvent consumption and simplifies product isolation [13].

Solvent-free synthetic approaches represent another important green chemistry strategy [20]. These methodologies eliminate the need for organic solvents entirely, reducing environmental impact and simplifying downstream processing [20]. Solvent-free reactions often exhibit enhanced reaction rates due to higher substrate concentrations and improved mass transfer [20].

The use of renewable feedstocks has gained attention as a sustainable approach to fluorinated compound synthesis [20]. Routes based on renewable phenol feedstock have been developed and compared to existing industrial processes [20]. These approaches demonstrate comparable or superior performance in terms of atom economy, mass efficiency, and raw material costs [20].

Continuous flow photochemical systems have been implemented for large-scale green synthesis [26]. These systems enable efficient utilization of light energy while maintaining precise control over reaction conditions [26]. The ability to scale photochemical reactions using continuous flow technology addresses previous limitations in the scalability of light-promoted transformations [26].

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CF₃-Cl-F-phenol) is prized in medicinal chemistry as a pre-functionalised para-hydroxy-aryl core. Nucleophilic substitution of its chloride with salicylic or benzoic acid derivatives furnishes meta-aryloxy phenols that serve as pivotal scaffolds for several drug leads, most notably G-protein-coupled receptor 40 (GPR40) agonists used in type 2 diabetes research [1] [2].

Representative APIs/LeadsTransformation in which CF₃-Cl-F-phenol participatesTypical yieldCitation
MK-2305 (partial GPR40 agonist)SNAr with 3-hydroxybenzoic acid → 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (key stage-1 intermediate)84 – 92% [3]5, 26
DS-1558 (potent GPR40 agonist)Ether coupling of CF₃-Cl-F-phenol with indane acid fragment80% [4]40
Full agonist 21Suzuki–Miyaura coupling after phenoxide formation76% [5]25

The electron-withdrawing CF₃ group raises phenolic acidity (calculated pK_a ≈ 8.1) and accelerates alkoxide formation, enabling high conversions under relatively mild, copper- or fluoride-assisted SNAr conditions [3].

Case Study: Synthesis of MK-2305 and Related GPR40 Agonists

Evolution of the Route

The first kilogram route at Merck began with the one-pot formation of m-aryloxy phenol I from CF₃-Cl-F-phenol and 3-hydroxybenzoic acid potassium salt (92% isolated) [3]. Subsequent three-step elaboration (side-chain installation, sulfonyl shift, esterification) delivered advanced intermediate II used across discovery programmes [6].

In 2022 Zhong et al. replaced a low-yielding Wittig step with a stereoselective Mukaiyama aldol/elimination and a Rh-catalysed tethered transfer hydrogenation, affording enantiopure MK-2305 in 11 steps and 19% overall yield (previously 8%) [7]. Key data:

StepTransformationReagent/Cat.Yieldee
1CF₃-Cl-F-phenol + 3-OH-C₆H₄CO₂K → ICu, DMAc, 120 °C92%
6Tetrasubstituted olefin → chiral alcohol[Rh(COD)Cl]₂/(S,S)-TsDPEN96%99.4% [7]
7Final amidation → MK-2305CDI, NH₄OAc88%

Pharmacological Correlation

In diabetic Goto–Kakizaki rats, single oral doses of MK-2305 (3 mg kg⁻¹) reduced glucose AUC by 40% and increased glucose-stimulated insulin secretion by 83% [8]. Chronic dietary dosing (10 mg kg⁻¹ day⁻¹) suppressed fasting endogenous glucose production from gluconeogenesis by 34% without altering glycogenolysis, mirroring in-vivo efficacy [8].

Structure–Activity Relationships (SAR) in Medicinal Chemistry

Fluoro- and CF₃-substituted phenoxy motifs derived from CF₃-Cl-F-phenol are recurrent in GPR40 agonist series. The table highlights potency trends versus substitutions on the distal aryl ring:

CompoundDistal ring patternAgonist classEC₅₀ (nM, IP₁ assay)% E_maxCitation
4p2′-F, 4′-(CH₃)₂, 6′-CH₃Partial5.71009
MK-23052-Cl, 4-CF₃, 6-F (from CF₃-Cl-F-phenol)Partial616617
DS-1558Indane-linked 2-Cl, 4-CF₃, 6-FPartial315040
Full agonist 21Para-biphenyl without CF₃Full190010425

Findings:

  • The 4-CF₃/2-Cl/6-F triad introduced via CF₃-Cl-F-phenol maximises hydrophobic contacts in the TM3/5 cleft of GPR40, decreasing desolvation penalties and lowering EC₅₀ seven- to ten-fold versus mono-halogen analogues [9] [10].
  • Replacement of the phenolic oxygen with an O–CH₂ linker (e.g., phenoxyacetates) diminishes efficacy by ~10×, underscoring the need for the rigid aryloxy orientation set by CF₃-Cl-F-phenol-derived ethers [11].

Derivatization for Enhanced Bioavailability and Target Specificity

Although CF₃-Cl-F-phenol is lipophilic (calculated cLogP ≈ 3.7), several pro-drug and formulation strategies improve solubility or pharmacokinetics:

  • Acetate ester (CAS 50594-77-9). Widely used to raise solution concentrations >100 mg mL⁻¹ in aprotic solvents; spontaneous plasma esterases regenerate the parent phenol in vivo [12].
  • m-Aryloxy phenol phosphinate “soft drugs”. Phosphinate esters of CF₃-Cl-F-phenol conjugates undergo rapid first-pass hydrolysis, confining exposure to the gut and reducing liver liabilities observed with older GPR40 agents [13].
  • Natural deep eutectic solvents (NADES). Choline chloride–fructose–water systems elevate phenolic solubility by >20-fold while maintaining chemical stability for >72 h, enabling high-load oral liquids [14].
DerivativeSolubility gain vs. parentBio-conversionIntended benefitCitation
1-Acetate×7 in PEG 400Rapid esterase cleavageEnhanced oral dosing flexibility82
Methyl-phosphinateGut-restricted (undetectable plasma parent)Esterase hydrolysis to acidMinimise hepatotoxicity15
NADES solution20-fold (choline–fructose)None (vehicle)Pediatric liquid formulation88

XLogP3

3.2

Wikipedia

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Dates

Last modified: 08-15-2023

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